N-(3-fluorophenyl)-2-(2-(7-(3-(4-(hydroxymethyl)piperidin-1-yl)propoxy)-6-methoxyquinazolin-4-ylamino)thiazol-5-yl)acetamide
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Overview
Description
. It is a synthetic molecule with significant potential in various scientific and industrial applications. This compound has been studied for its therapeutic potential and its role as a kinase inhibitor, particularly targeting Aurora kinase C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID16451062C46 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Formation of core structure: This typically involves cyclization reactions or condensation reactions.
Functional group modifications: Introduction of functional groups through substitution reactions, often using reagents like halides, amines, or alcohols.
Purification: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
PMID16451062C46 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
PMID16451062C46 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cell signaling pathways and its potential as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID16451062C46 involves its interaction with molecular targets, particularly Aurora kinase C. This kinase plays a crucial role in cell division and is involved in the regulation of mitosis. By inhibiting Aurora kinase C, PMID16451062C46 can disrupt cell division, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
VX-680: Another kinase inhibitor targeting Aurora kinases.
SU 6656: A selective inhibitor of Src family kinases.
Uniqueness
PMID16451062C46 is unique due to its specific targeting of Aurora kinase C, which distinguishes it from other kinase inhibitors that may target a broader range of kinases. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects .
Properties
Molecular Formula |
C29H33FN6O4S |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[[7-[3-[4-(hydroxymethyl)piperidin-1-yl]propoxy]-6-methoxyquinazolin-4-yl]amino]-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H33FN6O4S/c1-39-25-14-23-24(15-26(25)40-11-3-8-36-9-6-19(17-37)7-10-36)32-18-33-28(23)35-29-31-16-22(41-29)13-27(38)34-21-5-2-4-20(30)12-21/h2,4-5,12,14-16,18-19,37H,3,6-11,13,17H2,1H3,(H,34,38)(H,31,32,33,35) |
InChI Key |
QNJAKUMXJFWQOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=NC=C(S3)CC(=O)NC4=CC(=CC=C4)F)OCCCN5CCC(CC5)CO |
Origin of Product |
United States |
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